molecular formula C6H13N3S B4704500 5-isopropyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol

5-isopropyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol

Cat. No. B4704500
M. Wt: 159.26 g/mol
InChI Key: CDKLAYBAEXZLNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triazines are a class of nitrogen-containing heterocycles. The triazine class includes three isomers, distinguished by the positions of their nitrogen atoms and can be functionalized in various ways to produce a wide range of compounds with diverse chemical properties.

Synthesis Analysis

Triazine derivatives can be synthesized through multiple routes. For example, hexahydro-1,3,5-triazines have been prepared from N-substituted-α-aminoisothiocyanates reacting with diisocyanates, demonstrating the versatility in triazine synthesis methods (Kumar et al., 2006).

Molecular Structure Analysis

Structural determinations of triazine derivatives often involve X-ray crystallography, NMR, and IR spectroscopy. These techniques help elucidate the arrangement of atoms within the molecule and the electronic structure, which is crucial for understanding the chemical behavior of triazines (Díaz‐Ortiz et al., 2003).

Chemical Reactions and Properties

Triazines participate in a variety of chemical reactions, such as cycloadditions, substitutions, and more, leading to a wide array of derivatives. The reactivity of triazine compounds is significantly influenced by the substituents on the triazine ring, enabling the synthesis of compounds with targeted properties (Boesveld & Lappert, 1997).

Physical Properties Analysis

The physical properties of triazine derivatives, such as melting points, boiling points, and solubility, can vary widely depending on the specific substituents attached to the triazine core. These properties are crucial for determining the practical applications of triazine compounds, including their use in materials science and organic electronics (Zou et al., 2011).

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards various reagents, are also determined by the triazine core's substitution pattern. These properties are essential for the compound's application in chemical synthesis and material development. The study by Reinelt et al. (2014), focusing on thiol-ene photopolymerizations, exemplifies the application-driven modification of triazine-based compounds to achieve desired chemical properties (Reinelt et al., 2014).

Safety and Hazards

The safety and hazards of a specific 1,3,5-triazine compound would depend on its specific structure. For example, one compound, MGL-3196, showed outstanding safety in a rat heart model .

Future Directions

The future directions of research into 1,3,5-triazines would depend on the specific compound and its applications. For example, MGL-3196, a highly selective thyroid hormone receptor β agonist, is in clinical trials for the treatment of dyslipidemia .

properties

IUPAC Name

5-propan-2-yl-1,3,5-triazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3S/c1-5(2)9-3-7-6(10)8-4-9/h5H,3-4H2,1-2H3,(H2,7,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKLAYBAEXZLNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CNC(=S)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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